

# Abexinostat romidepsin belinostat comparative activity

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## Compound Focus: Abexinostat

CAS No.: 783355-60-2

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## Clinical Profile Comparison Table

The table below summarizes key clinical trial data for **abexinostat**, romidepsin, and belinostat, based on the provided search results. Please note that the data comes from different studies and patient populations, so direct numerical comparisons should be made with caution.

| Feature                                   | Abexinostat   | Romidepsin  | Belinostat  |
|---|---|---|---|
| HDAC Class Inhibition                     | Pan-HDAC inhibitor [1]  | Primarily Class I [2] [3]   | Pan-HDAC inhibitor [3]                                    |
| Key Approved or Studied Indications       | Relapsed/Refractory Follicular Lymphoma (FL), DLBCL, T-cell lymphoma (T-CL) [1] | Cutaneous T-cell Lymphoma (CTCL), Peripheral T-cell Lymphoma (PTCL) [2] [3] | Relapsed/Refractory Peripheral T-cell Lymphoma (PTCL) [3] |
| Overall Response Rate (ORR) in Key Trials | 28% in mixed B-cell malignancies and T-CL (FL: 56%; DLBCL: 31%; T-CL: 40%) [1]  | ~38% in PTCL [3]  | 26% in PTCL (BELIEF trial) [3]                            |

| Feature  | Abexinostat   | Romidepsin   | Belinostat   |
|--|---|--|--|
| <b>Complete Response (CR) Rate in Key Trials</b>       | 5% in mixed B-cell malignancies and T-CL [1]                | 18% in PTCL [3]  | 11% in PTCL (BELIEF trial) [3]   |
| <b>Common Grade <math>\geq 3</math> Adverse Events</b> | Thrombocytopenia (80%), neutropenia (27%), anemia (12%) [1] | Information not specified in results                     | Limited hematological toxicity; fatigue, neurological symptoms reported in phase I [3] |
| <b>Notable Combination Strategies</b>                  | Hypofractionated radiotherapy in solid tumors [4]           | Afatinib (preclinical) [2]; Bortezomib (preclinical) [5] | Bortezomib (preclinical) [5]   |

## Detailed Experimental Data and Protocols

For researchers, the methodology behind the data is critical. Here is a summary of key experimental details from the cited studies.

### Abexinostat in B-cell and T-cell Lymphomas [1]

- **Study Design:** Phase II, single-arm trial.
- **Patient Population:** 100 patients with relapsed/refractory non-Hodgkin lymphoma or chronic lymphocytic leukemia, including Follicular Lymphoma (FL), Diffuse Large B-Cell Lymphoma (DLBCL), and T-cell lymphoma (T-CL). The median number of prior therapies was 3.
- **Dosing Protocol:** Oral **abexinostat** was administered at 80 mg twice daily (BID) for 14 days of a 21-day cycle. Treatment continued until disease progression or unacceptable toxicity.
- **Response Assessment:** Tumor response was evaluated based on the International Working Group Revised Response Criteria for Malignant Lymphomas.
- **Key Findings:** The highest activity was observed in FL (ORR 56%), T-CL (ORR 40%), and DLBCL (ORR 31%). The high rate of thrombocytopenia led to the conclusion that a less dose-intense schedule should be explored.

## Romidepsin in Combination with Afatinib in CTCL (Preclinical) [2]

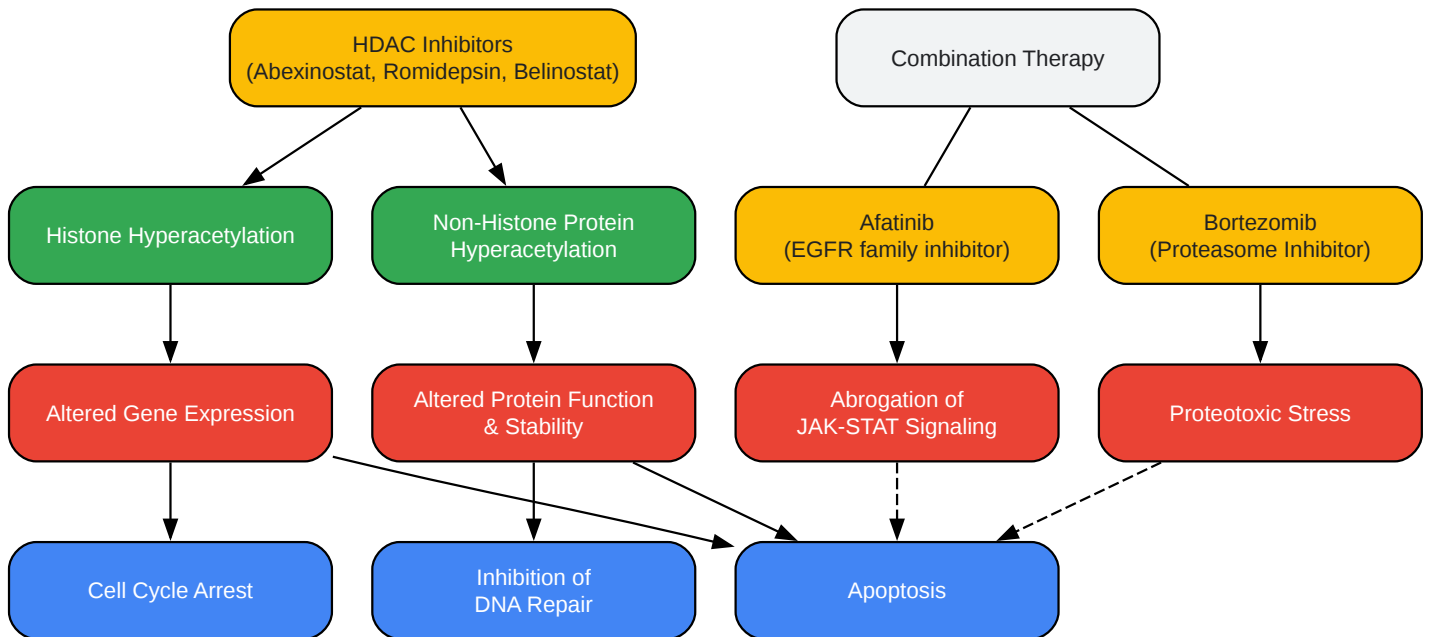
- **Experimental Model:** The synergy was identified through a high-throughput drug screen using the MYLA cell line (derived from Mycosis Fungoides) and validated in the HUT78 cell line (derived from Sezary Syndrome). Experiments were also conducted on primary CD4+ T-cells from Sezary Syndrome patients and an in vivo xenograft model.
- **Drug Screening Protocol:** Cells were treated with the Prestwick Chemical Library of FDA-approved drugs, both alone and in combination with a sensitizing concentration (IC<sub>20</sub>) of romidepsin. Synergy was measured using the Excess over Bliss (EOB) score.
- **Key Findings:** The combination of romidepsin and the EGFR family inhibitor afatinib showed strong synergy (EOB >10). It induced G1 cell cycle arrest, increased apoptosis, and demonstrated significant antitumor effects in vivo. Notably, the combination overcame acquired resistance to romidepsin in a resistant HUT78 cell model.

## Belinostat and Romidepsin in Combination with Bortezomib in MCL (Preclinical) [5]

- **Experimental Model:** In vitro assays using a panel of Mantle Cell Lymphoma (MCL) cell lines and an in vivo xenograft mouse model.
- **Treatment Protocol:** MCL cells were treated with romidepsin or belinostat, alone and in combination with the proteasome inhibitor bortezomib. Cytotoxicity and synergism were analyzed mathematically.
- **Key Findings:** Both HDAC inhibitors showed strong synergism with bortezomib. The combinations induced mitochondrial membrane depolarization and apoptosis, which were associated with a decrease in cyclin D1 and Bcl-XL, and an increase in acetylated histone H3 and the pro-apoptotic protein Noxa. In the mouse model, belinostat plus bortezomib enhanced efficacy compared to either drug alone.

## Mechanism of Action and Combination Pathways

The following diagram synthesizes the mechanisms of action for these HDAC inhibitors and illustrates how their combinations, as described in the research, can lead to enhanced anti-tumor effects.



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The diagram above illustrates two key points:

- **Core HDACi Mechanism:** HDAC inhibitors work by blocking histone deacetylases, leading to hyperacetylation of both histones and non-histone proteins. This results in altered gene expression (e.g., re-expression of tumor suppressor genes) and disruption of key protein functions, which collectively promote anti-tumor effects like apoptosis, cell cycle arrest, and inhibition of DNA repair [1] [6] [7].
- **Rationale for Combinations:** The search results highlight rational combination strategies:
  - With **Afatinib**: In CTCL, romidepsin combined with afatinib abrogates JAK-STAT signaling, strongly enhancing apoptosis [2].
  - With **Bortezomib**: In MCL, both romidepsin and belinostat synergize with the proteasome inhibitor bortezomib. The HDACi-induced stress, combined with bortezomib's disruption of protein degradation, creates lethal proteotoxic stress, amplifying apoptosis [5].

## Conclusion and Research Implications

In summary, while all three agents are HDAC inhibitors, they exhibit distinct clinical profiles and potential for combination therapies:

- **Abexinostat** shows promise in certain B-cell lymphomas like FL, but its clinical utility may be limited by significant hematological toxicity, particularly thrombocytopenia [1].
- **Romidepsin** has established efficacy in T-cell lymphomas and demonstrates strong preclinical synergy with kinase inhibitors like afatinib and proteasome inhibitors, suggesting pathways to overcome resistance [2] [5].
- **Belinostat** is an approved option for PTCL with a toxicity profile that may differ from other agents in its class [3].

For your work, the most promising research directions appear to be in designing novel combination regimens, such as HDAC inhibitors with kinase or proteasome inhibitors, to achieve synergistic effects and overcome drug resistance.

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